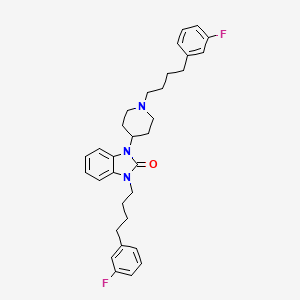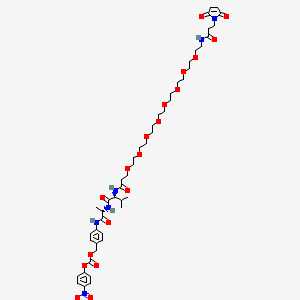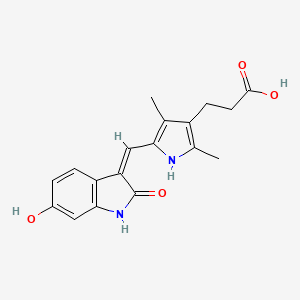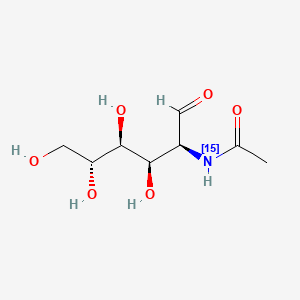
AChE/GSK-3|A-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AChE/GSK-3|A-IN-1 is a dual inhibitor targeting both acetylcholinesterase (AChE) and glycogen synthase kinase-3 beta (GSK-3β). This compound has shown significant potential in the treatment of neurodegenerative diseases, particularly Alzheimer’s disease, due to its ability to inhibit both AChE and GSK-3β, which are key enzymes involved in the pathogenesis of this condition .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AChE/GSK-3|A-IN-1 typically involves the hybridization of tacrine, a known AChE inhibitor, with a pyrimidone compound, which acts as a GSK-3β inhibitor. The process uses cysteamine or cystamine as a linker. The optimal compound is synthesized through a series of reactions, including condensation and cyclization, under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process in a laboratory setting can be scaled up for industrial production, ensuring that the reaction conditions are optimized for higher yields and purity.
化学反応の分析
Types of Reactions
AChE/GSK-3|A-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different inhibitory properties and potential therapeutic applications.
科学的研究の応用
AChE/GSK-3|A-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying dual enzyme inhibition and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and enzyme activity in various biological systems.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease due to its dual inhibitory action on AChE and GSK-3β
作用機序
AChE/GSK-3|A-IN-1 exerts its effects by inhibiting the activity of both acetylcholinesterase and glycogen synthase kinase-3 beta. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Inhibition of GSK-3β prevents the phosphorylation of tau protein, reducing the formation of neurofibrillary tangles, a hallmark of Alzheimer’s disease .
類似化合物との比較
Similar Compounds
Tacrine: A known AChE inhibitor, but lacks GSK-3β inhibitory activity.
Lithium: A GSK-3β inhibitor, but does not inhibit AChE.
Donepezil: Another AChE inhibitor used in Alzheimer’s treatment, but does not target GSK-3β.
Uniqueness
AChE/GSK-3|A-IN-1 is unique due to its dual inhibitory action on both AChE and GSK-3β, making it a promising candidate for the treatment of Alzheimer’s disease by addressing multiple pathological pathways simultaneously .
特性
分子式 |
C31H35N7O3S |
|---|---|
分子量 |
585.7 g/mol |
IUPAC名 |
4-(cyclopropylmethoxy)-N-methyl-2-[2-[[2-[2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethylamino]acetyl]amino]pyridin-4-yl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C31H35N7O3S/c1-32-29(40)28-30(41-18-19-10-11-19)38-31(42-28)20-12-13-34-25(16-20)37-26(39)17-33-14-15-35-27-21-6-2-4-8-23(21)36-24-9-5-3-7-22(24)27/h2,4,6,8,12-13,16,19,33H,3,5,7,9-11,14-15,17-18H2,1H3,(H,32,40)(H,35,36)(H,34,37,39) |
InChIキー |
MYLYCZDLVLCRLU-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C(N=C(S1)C2=CC(=NC=C2)NC(=O)CNCCNC3=C4CCCCC4=NC5=CC=CC=C53)OCC6CC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12403646.png)





![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12403684.png)






